4-Chloro-1,1-difluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,1-difluoropentane is an organofluorine compound with the molecular formula C5H9ClF2 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of 1,1-difluoropentane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the halogenation reaction occurs. The product is then purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1-difluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
Substitution: Formation of iodopentane or other halogenated pentanes.
Oxidation: Formation of pentanol or pentanoic acid.
Reduction: Formation of pentane or other hydrocarbons.
Scientific Research Applications
4-Chloro-1,1-difluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into molecules.
Biology: Studied for its potential effects on biological systems and its use in labeling biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1-difluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can influence the compound’s behavior in chemical reactions and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoropentane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-1,1-difluorohexane: Has an additional carbon atom, affecting its physical and chemical properties.
Chlorodifluoromethane: A smaller molecule with different applications and reactivity.
Uniqueness
4-Chloro-1,1-difluoropentane is unique due to the combination of chlorine and fluorine atoms on a pentane backbone, providing a balance of reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C5H9ClF2 |
---|---|
Molecular Weight |
142.57 g/mol |
IUPAC Name |
4-chloro-1,1-difluoropentane |
InChI |
InChI=1S/C5H9ClF2/c1-4(6)2-3-5(7)8/h4-5H,2-3H2,1H3 |
InChI Key |
OJPODDKAYIDCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.